

A Comparative Analysis of 2-Methylpentyl Acetate and Its Isomeric Acetate Esters

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Compound of Interest

Compound Name: 2-Methylpentyl acetate

Cat. No.: B1584834

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This guide provides a comprehensive comparison of **2-methylpentyl acetate** and its key isomers: n-hexyl acetate, 1-methylpentyl acetate (sec-hexyl acetate), 3-methylpentyl acetate, and 4-methylpentyl acetate. These C₈H₁₆O₂ esters find application as solvents and fragrance components, where their isomeric structure significantly influences their physical properties and performance characteristics. This document summarizes key physicochemical data, performance attributes in fragrance and solvent applications, and detailed experimental protocols for their evaluation.

Physicochemical Properties

The arrangement of the methyl group along the pentyl chain in these isomers leads to variations in their boiling points, densities, and water solubilities. These differences are critical in formulation science, affecting evaporation rates, solvent compatibility, and environmental fate.

Property	2-Methylpentyl Acetate	n-Hexyl Acetate	1-Methylpentyl Acetate (sec-Hexyl Acetate)	3-Methylpentyl Acetate	4-Methylpentyl Acetate
CAS Number	7789-99-3[1]	142-92-7[2]	5953-49-1[3]	35897-13-3[4]	108-84-9[5]
Boiling Point (°C)	146[6]	169-172[7]	~155	164[4]	147.5[5]
Density (g/cm³ at 20°C)	~0.87	0.873[2]	~0.87	~0.87	0.8805 at 25°C[5]
Water Solubility (g/L at 25°C)	Data not available	0.4[8]	7.95[9]	4.95[4]	1.3[5]

Performance Comparison

The primary applications for these esters are in the fragrance and coatings industries. Their isomeric structures give rise to distinct odor profiles and varying abilities to dissolve resins and other polymers.

Fragrance Profile

The subtle shifts in molecular structure result in a range of fruity and sweet aromas. The odor detection threshold (ODT), the minimum concentration at which a substance can be detected by the human nose, is a key performance indicator for fragrance ingredients.

Isomer	Fragrance Description	Odor Detection Threshold (ppb)
2-Methylpentyl Acetate	Pleasant fruity odor.	Data not available
n-Hexyl Acetate	Sweet, fruity, with pear and banana notes. [10]	2.9 [11]
1-Methylpentyl Acetate	Fruity, with banana, sweet, green, apple, and pear notes. [9]	Data not available
3-Methylpentyl Acetate	Fruity, sweet, with banana and apple notes. [4]	Data not available
4-Methylpentyl Acetate	Mild, pleasant, fruity odor. [5]	Data not available

Solvent Performance

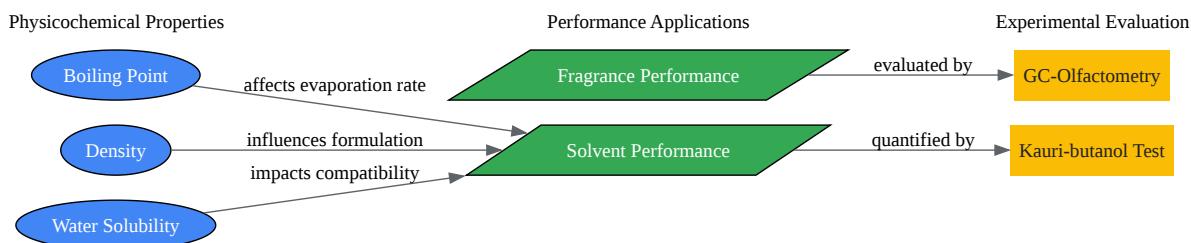
The Kauri-butanol (Kb) value is a standardized measure of a solvent's ability to dissolve a standard kauri resin solution, providing a relative measure of its solvency power. A higher Kb value indicates a stronger solvent.

Isomer	Kauri-butanol (Kb) Value
2-Methylpentyl Acetate	Data not available
n-Hexyl Acetate	Data not available
1-Methylpentyl Acetate	Data not available
3-Methylpentyl Acetate	Data not available
4-Methylpentyl Acetate	Data not available

Note: While specific Kb values for these isomers were not found in the available literature, the ASTM D1133 standard provides a method for their determination.

Logical Relationships and Experimental Workflows

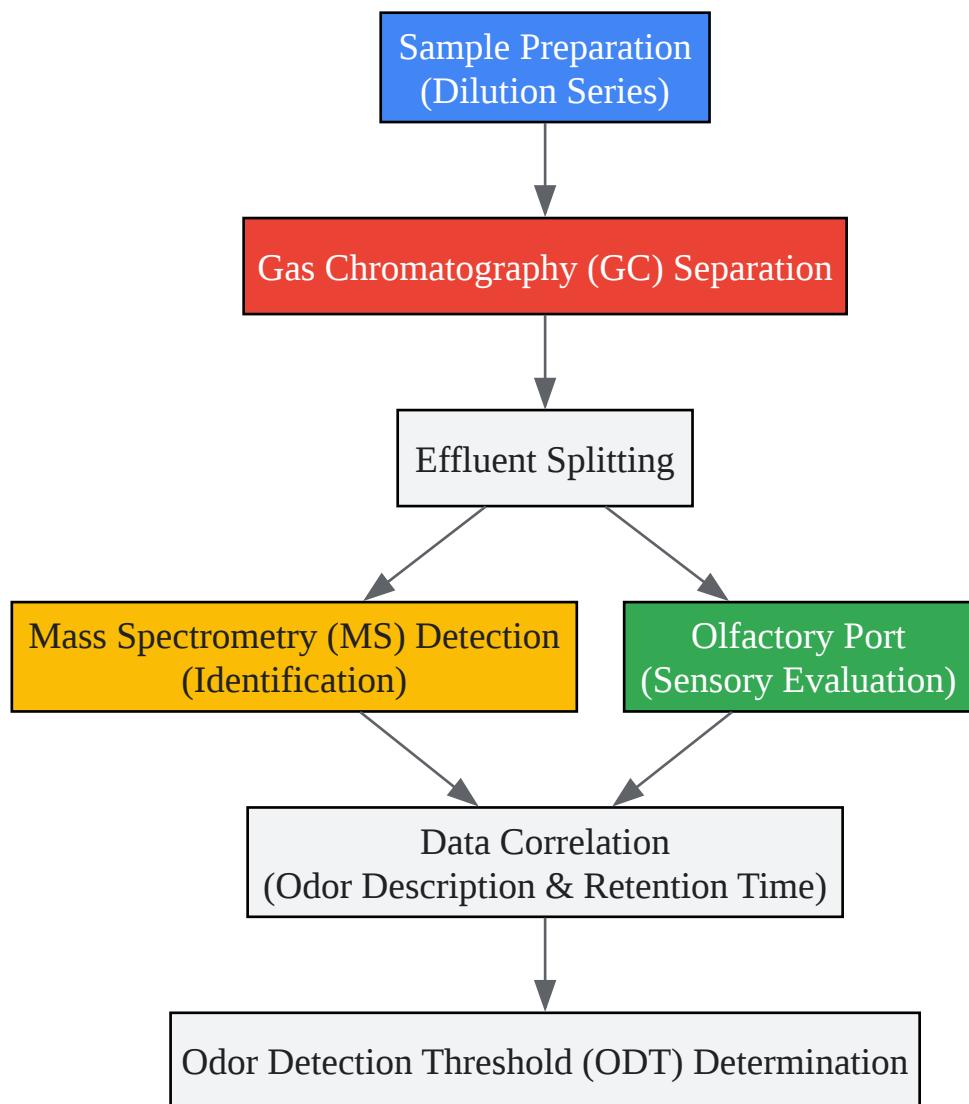
The selection and application of these isomeric esters often follow a logical progression from understanding their basic properties to evaluating their performance in specific contexts.



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Logical relationships between properties, applications, and evaluation methods.

The following diagram illustrates a typical experimental workflow for comparing the fragrance profiles of the isomeric acetate esters.



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Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Experimental Protocols

Determination of Solvency Power (Kauri-Butanol Value)

Based on ASTM D1133: Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents[12][13][14]

1. Objective: To determine the relative solvent power of an acetate ester by titrating a standard solution of kauri resin in n-butanol until a defined turbidity is reached.

2. Materials:

- Kauri-butanol standard solution
- Toluene (for standardization)
- The acetate ester to be tested
- 50-mL burette, graduated in 0.1-mL divisions
- 250-mL Erlenmeyer flask
- Sheet of 10-point print

3. Procedure:

- Standardization of Kauri-Butanol Solution:
- Weigh 20 ± 0.1 g of the kauri-butanol solution into the Erlenmeyer flask.
- Titrate with toluene from the burette while swirling the flask.
- The endpoint is reached when the print viewed through the solution becomes blurred.
- Record the volume of toluene used. The standard value is typically around 105 mL.
- Titration of the Acetate Ester:
- Weigh 20 ± 0.1 g of the standardized kauri-butanol solution into a clean Erlenmeyer flask.
- Fill the burette with the acetate ester being tested.
- Titrate the ester into the flask, swirling continuously, until the same endpoint of blurred print is reached.
- Record the volume of the acetate ester used.

4. Calculation:

- The Kauri-butanol value (Kb) is calculated using the following formula: $Kb = (V1 / V2) * 100$
Where: V1 = volume of toluene required for the standardization (mL) V2 = volume of the acetate ester required for the titration (mL)

Sensory Evaluation of Fragrance Profile by Gas Chromatography-Olfactometry (GC-O)

1. Objective: To separate the volatile components of an acetate ester sample and have a trained sensory panelist assess the odor of each component as it elutes from the gas chromatograph.

2. Materials and Instrumentation:

- Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory port.
- Capillary column suitable for fragrance analysis (e.g., polar column).
- Helium or hydrogen as carrier gas.
- Syringe for sample injection.
- The acetate ester sample, diluted in a suitable solvent (e.g., ethanol).
- Trained sensory panelists.

3. Procedure:

- Sample Preparation: Prepare a dilution series of the acetate ester in the chosen solvent.
- GC-O Analysis:
 - Inject a small volume (e.g., 1 μ L) of the diluted sample into the GC.
 - The GC separates the components based on their volatility and interaction with the column's stationary phase.
 - The effluent from the column is split, with a portion going to the FID and the other to the heated olfactory port.[15]
- A panelist sniffs the effluent from the olfactory port and records the time, duration, and a description of any perceived odors.[15]
- Data Analysis:
 - The data from the FID (retention times and peak areas) are correlated with the sensory data from the panelist.
 - This allows for the identification of the specific compounds responsible for the different aroma characteristics.
 - By analyzing the dilution series, the odor detection threshold (ODT) for the compound can be determined as the lowest concentration at which the odor is detected.[11]

This comparative guide highlights the nuanced differences between **2-methylpentyl acetate** and its isomers, providing a foundation for informed selection in research, development, and industrial applications. The provided experimental protocols offer standardized methods for the quantitative evaluation of their performance as both fragrance and solvent components.

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